molecular formula C10H13BrN2 B2470102 6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 698974-42-4

6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No. B2470102
CAS RN: 698974-42-4
M. Wt: 241.132
InChI Key: AJJRQDRKERDWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a chemical compound . It is a derivative of naphthyridine, a class of heterocyclic compounds that have diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes 6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

The molecular structure of 6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is derived from the naphthyridine core, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

The reactivity of 1,8-naphthyridines has been studied with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . The bromination reaction of 1,2,3,4-tetrahydro-1,10-phenanthroline is a related reaction that can afford a new heterocyclic compound .

Scientific Research Applications

Anticancer Properties

1,6-Naphthyridines, which are structurally similar to the compound , have been found to have anticancer properties . They have been studied for their effects on different cancer cell lines, and their anticancer activity has been correlated using structure–activity relationship (SAR) along with molecular modeling studies .

Anti-HIV Activity

1,6-Naphthyridines have also been found to have anti-HIV properties . This suggests that “6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine” could potentially be used in the development of new antiviral drugs.

Antimicrobial Activity

The antimicrobial activity of 1,6-Naphthyridines has been reported . This could mean that “6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine” might have potential applications in the treatment of various bacterial infections.

Analgesic Properties

1,6-Naphthyridines have been found to have analgesic properties . This suggests that “6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine” could potentially be used in the development of new pain relief medications.

Anti-inflammatory Activity

1,6-Naphthyridines have been found to have anti-inflammatory properties . This suggests that “6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine” could potentially be used in the development of new anti-inflammatory drugs.

Antioxidant Activity

1,6-Naphthyridines have been found to have antioxidant properties . This suggests that “6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine” could potentially be used in the development of new antioxidant supplements.

Cardiovascular Applications

1,5-Naphthyridines, which are structurally similar to the compound , have been found to have applications in cardiovascular diseases . This suggests that “6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine” could potentially be used in the treatment of various cardiovascular conditions.

Central Nervous System Applications

1,5-Naphthyridines have been found to have applications in the treatment of central nervous system diseases . This suggests that “6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine” could potentially be used in the development of new treatments for various neurological conditions.

Future Directions

The future directions in the study of 1,8-naphthyridines, including 6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . The wide applicability of these compounds in medicinal chemistry and materials science makes them a significant area of interest for the synthetic community .

properties

IUPAC Name

6-bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c1-6-8-4-3-5-12-10(8)13-7(2)9(6)11/h3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJRQDRKERDWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCNC2=NC(=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.